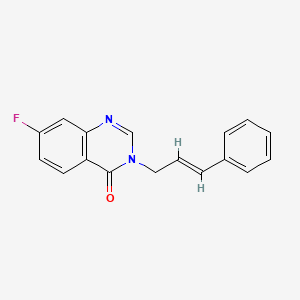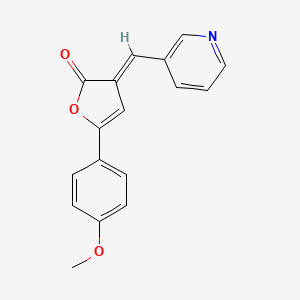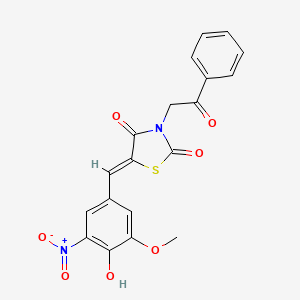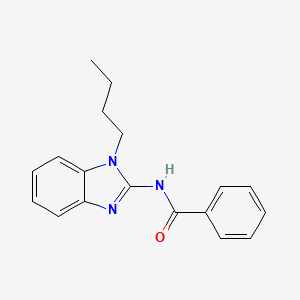
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in many cellular processes, including cell growth, survival, and metabolism. LY294002 has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience, and immunology.
作用機序
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone works by binding to the ATP-binding site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to a decrease in Akt and mTOR signaling, which can result in decreased cell growth and survival. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to regulate synaptic plasticity and memory formation. In immune cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
実験室実験の利点と制限
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It is also relatively easy to use and has a well-established protocol for dosing and administration. However, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and context. Additionally, its specificity for PI3K can be affected by other factors, such as the presence of other kinases or signaling pathways.
将来の方向性
There are several future directions for research involving 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone. One area of interest is the development of more specific and potent inhibitors of PI3K. Another area of interest is the identification of novel targets downstream of PI3K that may be involved in cancer cell growth and survival. Additionally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone as a tool for studying the role of PI3K in other cellular processes, such as autophagy and cell migration.
合成法
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2-aminobenzophenone with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been widely used in scientific research as a tool for studying the PI3K/Akt/mTOR signaling pathway. This compound has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to downstream effects on Akt and mTOR signaling. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been used to study the role of PI3K in cancer cell growth and survival, as well as in the regulation of neuronal function and immune cell activation.
特性
IUPAC Name |
7-fluoro-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-8-9-15-16(11-14)19-12-20(17(15)21)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOKWUKTXWGJM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)


![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)
![1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5028319.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)